Tert-butyl ((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate
Description
Tert-butyl ((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a heterocyclic compound featuring a fused triazolopyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 7-position and a tert-butyl carbamate group at the 3-methyl position. This structure combines pharmacologically relevant motifs: the 1,2,4-oxadiazole ring is known for hydrogen-bonding capabilities and metabolic stability, while the triazolopyridine scaffold is frequently employed in kinase inhibitors and other therapeutic agents . The tert-butyl carbamate serves as a protective group for amines, enabling selective deprotection during synthetic workflows .
Properties
IUPAC Name |
tert-butyl N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-9-17-13(24-20-9)10-5-6-21-11(7-10)18-19-12(21)8-16-14(22)23-15(2,3)4/h5-7H,8H2,1-4H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATALGIYAYSMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Tert-butyl ((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of carbamates and features a complex structure that includes oxadiazole and triazole moieties. Its IUPAC name is:
IUPAC Name: tert-butyl N-[(7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]carbamate
Molecular Formula: C13H18N6O3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that it may exert its effects through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Interaction: It might interact with cellular receptors that play roles in various physiological processes.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis (Mtb). In vitro tests demonstrated that certain oxadiazole derivatives achieved up to 96% inhibition against Mtb at specific concentrations .
Anticancer Potential
The anticancer properties of triazole derivatives have been well-documented. For example:
- Cytotoxicity Studies: Various studies have reported that compounds containing triazole rings exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A study indicated that a related compound showed an IC50 value of 0.045 µg/mL against Mtb and demonstrated promising stability and bioavailability properties .
Anti-inflammatory Effects
Some studies suggest that compounds with oxadiazole and triazole moieties may possess anti-inflammatory properties. These effects could be mediated through the modulation of inflammatory cytokines or inhibition of key inflammatory pathways.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing oxadiazole and triazole moieties exhibit promising anticancer properties. For instance:
- Study on Triazolethiones : Mercapto-substituted 1,2,4-triazoles have demonstrated chemopreventive effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
- Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Tert-butyl ((7-(3-methyl... | MCF-7 | TBD |
| Compound B | Bel-7402 | 20 |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have indicated that derivatives of oxadiazole can inhibit bacterial growth effectively. For example:
- Antimicrobial Screening : A series of related oxadiazole compounds were evaluated for their antibacterial activity against pathogenic bacteria, showing significant inhibition compared to standard antibiotics .
Material Science
The unique properties of the oxadiazole and triazole functionalities make this compound suitable for applications in material science:
- Synthesis of Functional Polymers : The incorporation of oxadiazole units into polymer matrices has been explored to enhance thermal stability and optical properties .
Drug Development
The compound is being investigated as a lead structure for developing new therapeutic agents targeting specific biological pathways:
Comparison with Similar Compounds
N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide (MFCD29009299)
- Structure : Replaces the tert-butyl carbamate with a 2-furamide group.
- Molecular Formula : C₁₅H₁₂N₆O₃.
- Molecular Weight : 324.30 g/mol.
- This substitution may alter solubility and target affinity .
N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}furan-3-carboxamide (BG13471)
[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic Acid (HR430356)
- Structure : Substitutes the methyl-carbamate with an acetic acid group.
- Molecular Formula : C₁₁H₉N₅O₃.
- Molecular Weight : 259.22 g/mol.
Carbamate-Containing Analogs
(R)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate
- Structure : Replaces triazolopyridine with a brominated 1,2,4-thiadiazole.
- Molecular Formula : C₇H₁₀BrN₃O₂S.
- Molecular Weight : 280.14 g/mol.
- Key Features : The bromine atom provides a handle for further functionalization via cross-coupling reactions, a feature absent in the target compound .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
